Piperanina

Descripción general

Descripción

Piperine is the piperidine alkaloid present in the fruits of Black pepper (Piper nigrum) and long pepper (Piper longum). It is a pungent constituent with remarkable pharmacological properties .

Synthesis Analysis

Chemical synthesis of piperine was done by Ladenburg and Scholtz in 1894, by reaction of the piperic acid chloride with piperidine .Molecular Structure Analysis

Piperine is a heterocyclic moiety with the molecular formula (CH2)5NH. It consists of 6 membered rings that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .Chemical Reactions Analysis

Piperine has been shown to have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . It has the ability to alter gastrointestinal disorders, drug-metabolizing enzymes, and bioavailability of several drugs .Physical And Chemical Properties Analysis

Piperine is a nitrogen-containing alkaloid molecule, first isolated in the form of yellow crystalline solid (MW 285.33 g.mol −1, mp\u2009=\u2009128–130 °C) by Danish chemist Hans Christian Orstedt in 1820 from the dried fruit extract of pepper .Aplicaciones Científicas De Investigación

Piperanina: Un análisis exhaustivo de las aplicaciones de la investigación científica: La this compound, también conocida como Piperanin, es un alcaloide que exhibe una amplia gama de actividades farmacológicas y beneficios terapéuticos potenciales. A continuación se presenta un análisis detallado de seis aplicaciones únicas de la this compound en la investigación científica:

Beneficios terapéuticos en enfermedades crónicas

Se ha demostrado que la this compound proporciona beneficios terapéuticos en pacientes que sufren de una variedad de enfermedades crónicas, como diabetes, obesidad, artritis, cáncer oral, cáncer de mama, mieloma múltiple, síndrome metabólico, hipertensión, enfermedad de Parkinson, enfermedad de Alzheimer, accidente cerebrovascular, enfermedades cardiovasculares, enfermedades renales, enfermedades inflamatorias y rinofaringitis .

Propiedades anticancerígenas

Estudios in vitro e in vivo han demostrado que la this compound puede inhibir el crecimiento de células cancerosas. Por ejemplo, se ha encontrado que inhibe el crecimiento de las células de cáncer de mama murino 4T1 de forma dependiente del tiempo y la dosis . Además, el tratamiento con this compound puede provocar la pérdida del potencial de membrana mitocondrial, lo que lleva a la apoptosis celular .

Bio-mejora de los terapéuticos

La this compound es conocida por sus propiedades de bio-mejora. Puede mejorar la biodisponibilidad y la eficacia de otros fitoquímicos o fármacos anticancerígenos convencionales cuando se usa en combinación .

Actividades farmacológicas

El compuesto contiene numerosas actividades farmacológicas y beneficios para la salud contra afecciones crónicas como la reducción de la resistencia a la insulina, la actividad antiinflamatoria y la corrección de la esteatosis hepática .

Reducción de la toxicidad en combinaciones de fármacos

Los estudios han demostrado que la combinación de this compound con ciertos medicamentos puede reducir la toxicidad y aumentar el índice terapéutico de la combinación. Por ejemplo, una combinación de nimesulida-piperanina tiene una dosis letal más baja en comparación con la nimesulida sola .

Agente clínico potencial

La this compound ha demostrado un gran potencial como agente clínico debido a sus propiedades terapéuticas y farmacológicas. Se está explorando su eficacia como agente anticancerígeno solo o en combinación con otros tratamientos .

Mecanismo De Acción

Target of Action

Piperanine, also known as Piperanin, is a piperidine alkaloid that exhibits a broad spectrum of bioactivity. The primary targets of Piperanine include multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, breast cancer resistance protein, transient receptor potential vanilloid 1 proinflammatory cytokine, nuclear factor-κB, c-Fos, cAMP response element-binding protein, activation transcription factor-2, peroxisome proliferator-activated receptor-gamma, Human G-quadruplex DNA, Cyclooxygenase-2, Nitric oxide synthases-2, MicroRNA, and coronaviruses .

Mode of Action

The pleiotropic mechanistic action of Piperanine is attributed to its ability to interact with a broad spectrum of molecular targets that include kinases, transcription factors, cell cycle proteins, inflammatory cytokines, receptors, and signaling molecules . Piperanine binds to these targets, altering their function and leading to various physiological effects.

Biochemical Pathways

Piperanine regulates multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota . These pathways play crucial roles in various physiological processes, and their modulation by Piperanine can lead to a range of downstream effects.

Pharmacokinetics

Piperanine exhibits remarkable bioavailability-enhancing abilities . This property, along with its ability to alter the function of drug-metabolizing enzymes, significantly impacts its bioavailability .

Result of Action

The molecular and cellular effects of Piperanine’s action are diverse due to its interaction with multiple targets and pathways. It exhibits antioxidant, anti-apoptotic, anti-inflammatory properties, and enhances bioavailability . These properties contribute to its therapeutic potential against various conditions such as CNS dysfunctions, cardiovascular system disorders, gastrointestinal tract dysfunctions, bone diseases, and more .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Piperanine. For instance, Piperanine is slightly water-soluble and forms monoclinic needles, possessing a strong pungent taste . These physical properties can affect its absorption and distribution in the body. Furthermore, Piperanine’s action can be influenced by the physiological environment, such as the presence of other molecules and the pH of the body fluids .

Safety and Hazards

Direcciones Futuras

Piperine has therapeutic potential against various diseases such as diabetes, obesity, arthritis, oral cancer, breast cancer, multiple myeloma, metabolic syndrome, hypertension, Parkinson’s disease, Alzheimer’s disease, cerebral stroke, cardiovascular diseases, kidney diseases, inflammatory diseases, and rhinopharyngitis . The pharmaceutical relevance of piperine against different types of cancers has also been highlighted . These findings provide a strong base for the development of future drugs that would act as preventive agents and/or would enhance the activities of other drugs .

Análisis Bioquímico

Biochemical Properties

Piperanine exhibits pleiotropic properties like antioxidant, anticancer, anti-inflammatory, antihypertensive, hepatoprotective, neuroprotective and enhancing bioavailability and fertility-related activities . It interacts with various enzymes, proteins, and other biomolecules, exerting its effects through these interactions .

Cellular Effects

Piperanine influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been reported to have effects on various types of cells and cellular processes, including CNS (central nervous system), CVS (cardiovascular system), GIT (gastrointestinal tract) dysfunctions, bone, and various other physiological activities .

Molecular Mechanism

At the molecular level, Piperanine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its antioxidant, anti-inflammatory, anti-apoptotic, and bioavailability enhancing abilities are responsible for most of its mechanistic approach in various diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Piperanine change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Piperanine vary with different dosages in animal models .

Metabolic Pathways

Piperanine is involved in various metabolic pathways, interacting with enzymes or cofactors .

Transport and Distribution

The transport and distribution of Piperanine within cells and tissues involve interactions with transporters or binding proteins .

Propiedades

IUPAC Name |

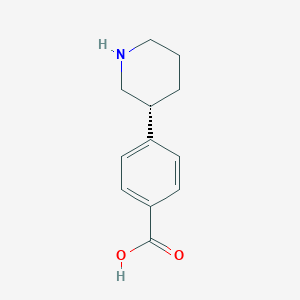

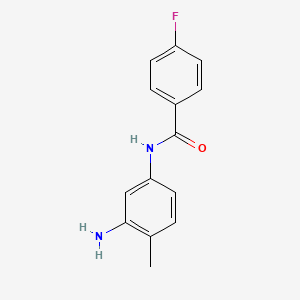

(E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h3,7-9,12H,1-2,4-6,10-11,13H2/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWOFMXDKFORMO-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C=CCCC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C=C/CCC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Piperanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

23512-46-1, 65937-41-9 | |

| Record name | Piperanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23512-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023512461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC125180 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-5-(1,3-benzodioxol-5-yl)-1-(1-piperidyl)pent-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Piperanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

79 - 80 °C | |

| Record name | Piperanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

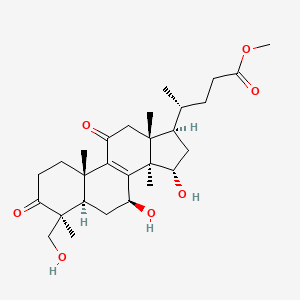

![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649266.png)